molecular formula C22H14BrN3O5 B2926666 3-(3-bromobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide CAS No. 887898-50-2

3-(3-bromobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide

Cat. No.: B2926666
CAS No.: 887898-50-2
M. Wt: 480.274
InChI Key: KXARZPCPRYHZJD-UHFFFAOYSA-N
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Description

3-(3-Bromobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is a synthetic benzofuran-2-carboxamide derivative intended for research and drug discovery applications. The benzofuran scaffold is a privileged structure in medicinal chemistry, present in a number of biologically active natural products and marketed pharmaceuticals . This particular compound features a 3-bromobenzamido substituent at the C3 position of the benzofuran core and a 4-nitrophenyl carboxamide group at the C2 position. Such elaborate substitutions are efficiently accessible through modern synthetic methodologies, including 8-aminoquinoline-directed C–H arylation to install the C3 aryl group, followed by a transamidation strategy to introduce the final carboxamide moiety . Benzofuran carboxamides, in general, have demonstrated a wide spectrum of therapeutic potential in scientific research, with investigated activities spanning antimicrobial , anticancer , and central nervous system targets . The specific substitution pattern of this compound, incorporating bromo and nitro functional groups, suggests its potential utility as a key intermediate or building block in the synthesis of more complex molecules, or as a candidate for high-throughput screening campaigns aimed at identifying new bioactive agents . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-[(3-bromobenzoyl)amino]-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14BrN3O5/c23-14-5-3-4-13(12-14)21(27)25-19-17-6-1-2-7-18(17)31-20(19)22(28)24-15-8-10-16(11-9-15)26(29)30/h1-12H,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXARZPCPRYHZJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3-bromobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is a synthetic organic compound belonging to the class of benzofuran derivatives. Its unique structure includes a benzofuran core substituted with a bromobenzamido group and a nitrophenyl group, which may contribute to its biological activity. This article explores the biological properties of this compound, focusing on its potential applications in medicinal chemistry, particularly in neuroprotection, antimicrobial activity, and anticancer properties.

  • IUPAC Name : 3-[(3-bromobenzoyl)amino]-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide
  • Molecular Formula : C22H14BrN3O5
  • CAS Number : 887898-54-6

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of Benzofuran Core : Synthesized through cyclization of appropriate precursors.
  • Introduction of Functional Groups : Amide coupling reactions introduce the bromobenzamido and nitrophenyl groups using reagents like DCC and DMAP.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of benzofuran derivatives. A related compound demonstrated significant protection against NMDA-induced excitotoxicity in neuronal cells. The structure-activity relationship indicated that specific substitutions on the benzofuran moiety enhance neuroprotective effects, suggesting that similar modifications could be explored for this compound to improve its efficacy against neurodegenerative conditions .

Anticancer Properties

The potential anticancer activity of benzofuran derivatives has gained attention in recent years. Studies have indicated that certain benzofuran compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways. The unique functional groups present in this compound may contribute to similar effects, warranting further investigation into its anticancer properties.

The mechanism of action for this compound is hypothesized to involve interaction with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways associated with neuroprotection and apoptosis in cancer cells. Detailed studies are necessary to elucidate these mechanisms.

Comparative Analysis

The biological activity of this compound can be compared with other benzofuran derivatives:

CompoundStructural DifferencesNotable Activities
3-(4-chlorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamideChlorine instead of BromineAntimicrobial
3-(4-bromobenzamido)-N-(4-aminophenyl)benzofuran-2-carboxamideAmino group instead of NitroAnticancer
3-(4-methylbenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamideMethyl group instead of BromineNeuroprotective

Case Studies

  • Neuroprotection : A study evaluated a series of benzofuran derivatives for their neuroprotective effects against NMDA-induced cell damage. The findings indicated that specific substitutions enhanced protective effects, providing a basis for further exploration into similar compounds like this compound .
  • Antimicrobial Activity : Research on related benzofuran compounds demonstrated significant antibacterial activity against various pathogens, suggesting that structural modifications could yield effective antimicrobial agents.

Comparison with Similar Compounds

N-(4-Chlorophenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide (CAS 887894-35-1)

  • Molecular Formula : C22H14ClN3O5
  • Molecular Weight : 435.8 g/mol
  • Key Differences :
    • Replaces the 3-bromobenzamido group with a 4-nitrobenzamido group.
    • Substitutes the 4-nitrophenyl carboxamide with a 4-chlorophenyl group.
  • The nitro group on benzamido may enhance electron withdrawal compared to bromine, affecting electronic distribution and binding affinity.

3-(5-Bromofuran-2-carboxamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide (CAS 888461-96-9)

  • Molecular Formula : C21H12BrF3N2O5
  • Molecular Weight : 509.2 g/mol
  • Key Differences :
    • Features a bromofuran carboxamido group instead of bromobenzamido.
    • The 4-nitrophenyl group is replaced with a 4-(trifluoromethoxy)phenyl group.
  • Implications :
    • The trifluoromethoxy group is highly electron-withdrawing, comparable to nitro but with greater steric bulk.
    • Bromofuran may alter π-π stacking interactions compared to the planar benzamido group.

Analogues with Alkylamine Side Chains

5-(5-Bromofuran-2-carboxamido)-N-(3-(dimethylamino)propyl)benzofuran-2-carboxamide (Compound 4.71)

  • Molecular Formula: Not explicitly stated but inferred as C21H21BrN3O4 (based on ) .
  • Key Differences: Incorporates a dimethylaminopropyl side chain instead of the 4-nitrophenyl group.
  • Implications :
    • The alkylamine side chain introduces basicity and improved solubility in aqueous media.
    • Loss of aromaticity in the substituent may reduce planar interactions with hydrophobic targets.

Analogues with Biphenyl and Fluorophenyl Groups

3-(2-([1,1'-Biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide (CAS 887882-13-5)

  • Molecular Formula : C29H21FN2O3
  • Molecular Weight : 464.5 g/mol
  • Key Differences :
    • Replaces bromobenzamido with a biphenyl acetamido group.
    • Substitutes 4-nitrophenyl with 3-fluorophenyl.
  • Fluorine’s moderate electron-withdrawing effect is less pronounced than nitro, altering electronic properties.

Data Table: Key Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
3-(3-Bromobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide (Target) C22H14BrN3O5 ~480.3 3-Bromobenzamido, 4-nitrophenyl
N-(4-Chlorophenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide C22H14ClN3O5 435.8 4-Nitrobenzamido, 4-chlorophenyl
3-(5-Bromofuran-2-carboxamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide C21H12BrF3N2O5 509.2 5-Bromofuran carboxamido, 4-(trifluoromethoxy)phenyl
5-(5-Bromofuran-2-carboxamido)-N-(3-(dimethylamino)propyl)benzofuran-2-carboxamide C21H21BrN3O4 ~460.3 5-Bromofuran carboxamido, dimethylaminopropyl
3-(2-([1,1'-Biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide C29H21FN2O3 464.5 Biphenyl acetamido, 3-fluorophenyl

Research Findings and Implications

Synthetic Accessibility : Amide coupling methods (e.g., HOBt/DIC-mediated reactions) are widely used for benzofuran carboxamides, as demonstrated in and . The target compound’s synthesis would likely follow similar protocols.

Trifluoromethoxy and chloro substituents offer alternative electronic profiles for tuning reactivity .

Antimicrobial agents: Nitro groups in similar compounds () are associated with prodrug activation .

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